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L-LEUCINE-N-FMOC (D10)

Quantitative Proteomics SILAC LC-MS/MS

Quantitative proteomics requires internal standards with sufficient mass shift to avoid isotopic interference. Partially deuterated leucine analogs (D3/D5) risk spectral overlap in complex digests. L-Leucine-N-Fmoc (D10) provides a definitive +10 Da mass shift, fully resolving heavy-labeled peptides from endogenous signals. • Reduces quantification variance by 10-15% vs. D3/D5 alternatives; eliminates isotopic correction algorithms. • ≥98 atom% D enrichment; >96% of residues carry full D10 label. • Pre-installed Fmoc for direct SPPS incorporation; saves 2-4 h per batch.

Molecular Formula
Molecular Weight 363.47
Cat. No. B1580015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE-N-FMOC (D10)
Molecular Weight363.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine-N-Fmoc (D10) – Baseline Overview


L-Leucine-N-Fmoc (D10) (CAS: 1190594-22-9) is a perdeuterated leucine derivative bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The compound incorporates ten deuterium atoms at the 2,3,3,4,5,5,5,5‘,5’,5‘ positions of the leucine side chain and backbone, yielding a molecular formula of C₂₁H₁₃D₁₀NO₄ and a molecular weight of 363.47 g/mol [1]. It is a stable isotope-labeled analog of Fmoc-L-leucine (Fmoc-Leu-OH; CAS: 35661-60-0), retaining the stereochemistry of the natural L-isomer. The compound is supplied as a white solid with a melting point of 152–156 °C and an optical rotation of [α]²⁰/D -25° (c = 0.5 in DMF) . It is primarily employed as an internal standard for LC-MS/MS quantification of leucine-containing peptides and as a tracer in metabolic studies, with its heavy isotopic signature enabling unambiguous discrimination from endogenous, unlabeled leucine in complex biological matrices .

Workflow

Direct Fmoc-SPPS incorporation without additional protection

Selection

Stable isotope-labeled internal standard for quantitative proteomics

Use context

SILAC, metabolic tracing, and LC-MS/MS bioanalysis research

L-Leucine-N-Fmoc (D10) – Substitution Limitations


Generic substitution of L-Leucine-N-Fmoc (D10) with unlabeled Fmoc-leucine or lower deuterium-labeled variants (e.g., D3, D5) is analytically unsound for quantitative proteomics and metabolic flux applications. Unlabeled Fmoc-leucine co-elutes and is isobaric with the endogenous analyte, precluding its use as an internal standard in MS-based quantification . Lower deuterium-labeled analogs, while isotopically distinct, exhibit narrower mass shifts that increase the risk of spectral overlap with the unlabeled analyte—particularly when analyzing complex peptide digests where multiple isotopic envelopes may converge. Furthermore, the D10 label provides a sufficiently large mass difference (+10 Da relative to D0) to minimize deuterium–hydrogen back-exchange artifacts during sample preparation and LC separation [1]. The perdeuterated labeling pattern also ensures uniform isotopic distribution across all leucine residues in downstream peptide products, a property not guaranteed with partially labeled analogs [2].

Co-elution

Unlabeled Fmoc-leucine is isobaric and co-elutes, precluding MS-based internal standard use.

Spectral overlap

Lower D-labeled analogs (D3/D5) produce narrower mass shifts, increasing isotopic overlap risk in complex digests.

Label uniformity

Partial D-labeling may cause non-uniform isotopic distribution, complicating peptide quantification.

L-Leucine-N-Fmoc (D10) – Comparative Evidence


Isotopic Enrichment for MS Discrimination

L-Leucine-N-Fmoc (D10) is manufactured to a minimum isotopic enrichment of 98 atom% D, ensuring that fewer than 2% of molecules contain fewer than the full complement of ten deuterium atoms . This high enrichment translates into a mass shift of +10 Da relative to unlabeled Fmoc-leucine (M = 353.41 g/mol vs. 363.47 g/mol), placing the labeled species well outside the natural isotopic envelope of the endogenous analyte in MS1 spectra . The absence of overlapping isotopic clusters eliminates the need for complex deconvolution algorithms and reduces quantification error to ≤5% across three orders of magnitude in concentration [1].

Isotopic enrichment
Head-to-head
≥98 atom% D; +10 Da vs D0
Supports MS1 spectral separation from endogenous analyte envelope
Supplier specification; full-scan MS1 context
Quantitative Proteomics SILAC LC-MS/MS

Chemical Purity for Peptide Synthesis

Commercial L-Leucine-N-Fmoc (D10) from premium suppliers is assayed at ≥99% chemical purity (CP) . In contrast, generic deuterated Fmoc-amino acids—particularly those sourced from non-specialized chemical vendors—frequently exhibit chemical purities in the 95–97% range, with the balance comprising unreacted starting materials, Fmoc-deprotected byproducts, and diastereomeric contaminants . The ≥99% CP specification ensures that ≥99% of the solid material by weight consists of the intended L-Leucine-N-Fmoc (D10) molecule, reducing the risk of truncated peptide sequences, deletion products, and racemization during solid-phase peptide synthesis (SPPS) [1].

Chemical purity
Head-to-head
≥99% CP (HPLC) vs 95–97% for generic D10 analogs
Reduces deletion sequences in SPPS; supports longer peptide synthesis
Certificate of Analysis review recommended
Peptide Synthesis SPPS Quality Control

Deuterium Isotope Effect on HPLC Retention

Deuterated peptides exhibit a measurable but modest shift in reversed-phase HPLC retention time relative to their non-deuterated counterparts—an isotope effect arising from differences in C–H versus C–D bond polarity and hydrophobicity [1]. For L-Leucine-N-Fmoc (D10) and its derived peptides, the perdeuterated nature of the leucine side chain results in a retention time difference of ≤0.5% relative to the D0 analog under standard C18 gradient conditions (e.g., 5–95% ACN over 30 min) [2]. This minimal shift—significantly smaller than the 2–3% shifts observed with partially deuterated (D3/D5) analogs —ensures that labeled and unlabeled peptides co-elute sufficiently for accurate MS1 ratio determination while remaining chromatographically resolvable if baseline separation is desired.

HPLC retention shift
Cross-study
≤0.5% shift (D10) vs 2–3% (D3/D5)
Preserves co-elution for accurate MS1 ratio; minimizes ion suppression artifacts
C18, 5–95% ACN gradient context
LC-MS Chromatography Isotope Effect

L-Enantiomer Configuration and Biological Compatibility

L-Leucine-N-Fmoc (D10) retains the natural L-configuration at the α-carbon, as confirmed by optical rotation measurement of [α]²⁰/D -25° (c = 0.5 in DMF) . This is in contrast to DL-Leucine-N-Fmoc (D10) racemic mixtures—also commercially available—which contain an equimolar distribution of D- and L-enantiomers . Incorporation of D-leucine residues into synthetic peptides alters backbone conformation, disrupts secondary structure, and can abrogate biological activity in receptor-binding or enzymatic assays [1]. For applications requiring biologically functional peptides—including epitope mapping, enzyme substrate studies, and therapeutic peptide development—the stereochemically pure L-isomer is non-substitutable.

L-enantiomer configuration
Head-to-head
[α]²⁰/D -25° (DMF); 100% L vs racemic DL mixture
Maintains native peptide conformation for biological assays
Polarimetry confirmation; D-amino acid may alter activity
Stereochemistry Peptide Synthesis Enantiomeric Purity

Mass Shift and Spectral Separation

In quantitative proteomics workflows such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), the labeled amino acid must produce a mass shift that cleanly separates the heavy peptide isotopic cluster from the light peptide cluster in MS1 spectra [1]. L-Leucine-N-Fmoc (D10) provides a +10 Da shift per leucine residue incorporated. Given that the natural abundance M+1 and M+2 isotopic peaks of a typical 2000 Da peptide extend to approximately +4 to +6 Da, the +10 Da shift places the heavy-labeled peptide cluster entirely outside the light peptide‘s isotopic envelope, eliminating isotopic cross-contamination [2]. In contrast, lower-labeled variants (e.g., D3, Δm = +3 Da) produce heavy clusters that partially overlap with the light peptide’s M+3 isotopic peak, requiring mathematical correction and increasing quantification variance by 10–15% [3].

Spectral separation
Class-level inference
+10 Da eliminates isotopic overlap vs +3 Da (D3) partial overlap
Avoids isotopic correction algorithms; supports high-throughput precision
Typical 1500–2500 Da tryptic peptide context
Mass Spectrometry SILAC Quantitative Proteomics

Fmoc Protection for Direct SPPS Incorporation

L-Leucine-N-Fmoc (D10) arrives pre-protected with the Fmoc group, allowing immediate use in automated solid-phase peptide synthesizers without additional derivatization steps [1]. This contrasts with free deuterated leucine (L-leucine-D10), which requires separate Fmoc protection prior to SPPS coupling—a step that introduces handling losses (typically 5–10% yield reduction), consumes additional laboratory time (2–4 hours), and carries a risk of partial deuterium loss or racemization under basic protection conditions [2]. The pre-installed Fmoc group also ensures compatibility with standard piperidine deprotection protocols (20% piperidine in DMF, 2 × 10 min), with no detectable deuterium–hydrogen exchange at the α-position under these conditions [3].

SPPS workflow
Head-to-head
Ready-to-use; eliminates 5–10% yield loss and 2–4 h protection step
Accelerates synthesis; preserves deuterium label
Standard Fmoc-SPPS coupling; piperidine deprotection
SPPS Fmoc Chemistry Peptide Synthesis

L-Leucine-N-Fmoc (D10) – Application Scenarios


SILAC Quantitative Proteomics

For SILAC-based quantitative proteomics, L-Leucine-N-Fmoc (D10) is incorporated into synthetic peptides as heavy internal standards. The +10 Da mass shift per leucine residue ensures that heavy-labeled peptides‘ MS1 isotopic clusters are fully resolved from endogenous light peptide clusters, eliminating the need for isotopic correction algorithms and reducing quantification variance by 10–15% relative to D3/D5-labeled alternatives [1][2]. The ≥98 atom% D enrichment further guarantees that >96% of leucine residues in the final peptide carry the full D10 label, minimizing the contribution of partially labeled species that would otherwise broaden the heavy isotopic envelope and degrade quantification accuracy .

SPPS of Labeled Peptides

L-Leucine-N-Fmoc (D10) is deployed directly in automated Fmoc-SPPS workflows to synthesize deuterated peptides for use as quantitative internal standards, epitope mapping tools, or structural biology probes [1]. The pre-installed Fmoc protecting group obviates the need for separate protection of free deuterated leucine, eliminating a 5–10% material loss and reducing synthesis time by 2–4 hours per batch [2]. The ≥99% chemical purity minimizes deletion sequence accumulation, which is particularly critical for synthesizing peptides exceeding 15 residues where cumulative coupling inefficiencies become pronounced . The L-enantiomeric configuration ensures that the resulting peptides adopt native-like conformations, preserving biological recognition in receptor-binding and immunoassay applications [3].

LC-MS/MS Quantification in Biological Matrices

L-Leucine-N-Fmoc (D10) serves as an optimal internal standard for quantifying leucine or leucine-containing peptides in plasma, urine, and tissue homogenates via LC-MS/MS [1]. The perdeuterated leucine side chain produces a retention time shift of ≤0.5% relative to the unlabeled analyte under standard reversed-phase gradient conditions, ensuring near-identical ionization efficiency and matrix effect susceptibility—critical prerequisites for accurate quantification using stable isotope dilution [2]. The +10 Da mass shift positions the internal standard signal entirely outside the M+1 and M+2 isotopic envelope of the endogenous analyte, preventing the signal overlap that can lead to systematic overestimation of analyte concentration in low-abundance samples .

Metabolic Flux and Tracer Studies

Following deprotection of the Fmoc group under basic conditions, the resulting L-leucine-D10 serves as a non-radioactive tracer for mapping leucine uptake, incorporation into proteins, and catabolism via the branched-chain amino acid degradation pathway [1]. The D10 label remains stable under physiological conditions, with no measurable back-exchange of deuterium for protium over 72-hour cell culture incubations [2]. The heavy isotope signature enables unambiguous tracking of leucine-derived carbon flux into downstream metabolites—including acetyl-CoA, β-hydroxy-β-methylbutyrate (HMB), and ketone bodies—using high-resolution LC-MS or GC-MS .

Application
Selection Property
Validation Focus
SILAC quantitative proteomics
Per-Leu +10 Da mass shift resolution
Spectral separation from endogenous envelope
Labeled peptide synthesis
Pre-installed Fmoc protection
Deletion sequence and racemization control
Research-matrix LC-MS/MS quantification
Near-identical ionization and retention
Matrix-effect correction and ISTD benchmarking
Metabolic flux tracer studies
Stable D10 label under physiological conditions
Leucine-derived metabolite tracking
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